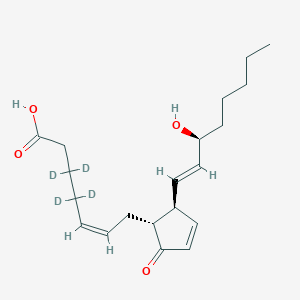

Prostaglandin A2-d4

Description

Structure

3D Structure

Properties

IUPAC Name |

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12-18,21H,2-3,5-6,8-11H2,1H3,(H,23,24)/b7-4-,14-12+/t16-,17-,18+/m0/s1/i5D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHXHCUNDDAEOZ-IDCRMVQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@@H]1[C@H](C=CC1=O)/C=C/[C@H](CCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthesis of Prostaglandin A2 from Arachidonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthesis of Prostaglandin A2 (PGA2) from its precursor, arachidonic acid. It details the core enzymatic cascade, presents key quantitative data, outlines a comprehensive experimental protocol for in vitro synthesis and analysis, and visualizes the critical pathways and workflows.

Core Synthesis Pathway

The biosynthesis of Prostaglandin A2 (PGA2) is a multi-step process that begins with the release of arachidonic acid from the cell membrane's phospholipid bilayer. The pathway proceeds through a series of enzymatic conversions to produce Prostaglandin E2 (PGE2), which then undergoes non-enzymatic dehydration to form the final PGA2 product.

-

Arachidonic Acid Release : In response to various stimuli, the enzyme Phospholipase A2 (PLA2) is activated and catalyzes the hydrolysis of membrane phospholipids, releasing arachidonic acid into the cytoplasm.[1]

-

Conversion to Prostaglandin H2 (PGH2) : Free arachidonic acid is rapidly metabolized by Prostaglandin H Synthase, more commonly known as Cyclooxygenase (COX). This enzyme exhibits two distinct activities: a cyclooxygenase activity that converts arachidonic acid to the unstable intermediate Prostaglandin G2 (PGG2), and a peroxidase activity that reduces PGG2 to Prostaglandin H2 (PGH2).[2][3][4] There are two main isoforms of this enzyme, COX-1 and COX-2, which are constitutively expressed and inducible, respectively.[5]

-

Isomerization to Prostaglandin E2 (PGE2) : PGH2 serves as a crucial substrate for a variety of terminal prostaglandin synthases. For the synthesis of PGE2, PGH2 is isomerized by the action of Prostaglandin E Synthases (PGES). Three main isoforms exist: microsomal PGES-1 (mPGES-1), microsomal PGES-2 (mPGES-2), and cytosolic PGES (cPGES). mPGES-1 is notably inducible and often functionally coupled with COX-2 in inflammatory responses.

-

Dehydration to Prostaglandin A2 (PGA2) : The final step in the formation of PGA2 is the dehydration of PGE2. This conversion involves the removal of a water molecule from the cyclopentanone ring of PGE2. Current evidence suggests this is a non-enzymatic process that can occur spontaneously, particularly in environments such as cell culture media containing serum.

Below is a diagram illustrating this core biochemical pathway.

References

Prostaglandin A2: A Comprehensive Technical Guide on its Discovery, History, and Core Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin A2 (PGA2) is a cyclopentenone prostaglandin that has garnered significant interest for its potent anti-inflammatory and anti-neoplastic activities. Unlike many other prostaglandins that are biosynthesized directly from prostaglandin H2, PGA2 is primarily formed through the non-enzymatic dehydration of prostaglandin E2 (PGE2). This technical guide provides an in-depth exploration of the discovery and history of PGA2, its biosynthesis, and its multifaceted signaling pathways. Detailed experimental protocols for its isolation, synthesis, and quantification, along with a comprehensive summary of its biological activities, are presented to serve as a valuable resource for researchers in the field.

Discovery and History

The story of Prostaglandin A2 is intrinsically linked to the broader discovery of the prostaglandin family. The initial observations of biologically active lipid-soluble substances in human seminal fluid were made in the 1930s by researchers such as Kurzrock and Lieb.[1] However, it was the pioneering work of Swedish physiologist Ulf von Euler in 1935 that led to the naming of these compounds as "prostaglandins," as they were believed to originate from the prostate gland.[1]

The structural elucidation of the prostaglandin family was a monumental task undertaken by Sune Bergström and Bengt Samuelsson at the Karolinska Institute. Their work, which began in the late 1950s and continued through the 1960s, led to the isolation and characterization of numerous prostaglandins, for which they, along with John Vane, were awarded the Nobel Prize in Physiology or Medicine in 1982.

The first definitive identification of a Prostaglandin A derivative in nature was not from a mammalian source, but from a marine organism. In a landmark 1969 paper published in Tetrahedron Letters, A. J. Weinheimer and R. L. Spraggins reported the isolation of two new prostaglandin derivatives, 15-epi-PGA2 and its acetate methyl ester, from the gorgonian coral Plexaura homomalla.[2][3] This discovery was significant as it revealed a rich and unexpected source of prostaglandins and spurred further research into the chemical diversity and biological activities of these compounds.

The total synthesis of prostaglandins was another major milestone in the field. In 1969, E.J. Corey and his group at Harvard University reported a stereocontrolled synthesis of prostaglandins F2α and E2, which provided a general framework for the chemical synthesis of this class of molecules and their analogues.[4] This work was crucial for making prostaglandins available for widespread biological and clinical investigation.

Chemical Structure and Biosynthesis

Prostaglandin A2 is an eicosanoid, a signaling molecule derived from the 20-carbon polyunsaturated fatty acid, arachidonic acid. Its structure is characterized by a cyclopentenone ring with two double bonds in the side chains.

The biosynthesis of PGA2 is a unique process. Unlike the primary prostaglandins (PGE2, PGD2, PGF2α, etc.) which are directly synthesized from the endoperoxide intermediate PGH2, PGA2 is formed from the dehydration of PGE2. This conversion can occur non-enzymatically under physiological conditions.

The overall biosynthesis pathway begins with the release of arachidonic acid from membrane phospholipids by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate Prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes (COX-1 and COX-2). PGH2 is then isomerized to PGE2 by prostaglandin E synthases. Finally, PGE2 undergoes dehydration to form PGA2.

Biological Activities and Signaling Pathways

Prostaglandin A2 exhibits a range of biological activities, with its anti-inflammatory and anti-cancer properties being the most extensively studied.

Anti-Cancer Activity

PGA2 has been shown to induce apoptosis in a variety of cancer cell lines. One of the key mechanisms underlying this effect is the activation of the p53 tumor suppressor pathway. PGA2 can induce the phosphorylation of p53, leading to the transcriptional activation of its target genes, including the death receptor DR5. The engagement of DR5 by its ligand, TRAIL, initiates the extrinsic apoptotic cascade.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT116 | Colon Cancer | ~15 µg/mL (~45 µM) | |

| PC3 | Prostate Cancer | 10 - 50 | |

| MCF7 | Breast Cancer | >50 | |

| HTB-26 | Breast Cancer | 10 - 50 | |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 |

Table 1: Cytotoxic Activity of Prostaglandin A2 on Various Cancer Cell Lines.

Anti-Inflammatory Activity

The anti-inflammatory effects of PGA2 are largely attributed to its ability to inhibit the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). PGA2, being a cyclopentenone prostaglandin, contains a reactive α,β-unsaturated carbonyl group in its cyclopentenone ring. This electrophilic center can react with nucleophilic cysteine residues in proteins via a Michael addition reaction. One of the key targets of this covalent modification is the p65 subunit of NF-κB. The adduction of PGA2 to a critical cysteine residue in the DNA-binding domain of p65 prevents NF-κB from binding to its target DNA sequences, thereby inhibiting the transcription of pro-inflammatory genes such as cytokines and chemokines.

Experimental Protocols

Isolation of 15-epi-Prostaglandin A2 Acetate Methyl Ester from Plexaura homomalla (Adapted from Weinheimer and Spraggins, 1969)

Note: This protocol is a summarized interpretation of the original method and should be adapted with modern laboratory safety and equipment standards.

-

Extraction: Air-dried cortical material from Plexaura homomalla is ground and extracted exhaustively with a suitable organic solvent such as methanol or ethanol.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and partitioned between an immiscible solvent pair, such as hexane and aqueous methanol, to remove nonpolar lipids.

-

Chromatography: The aqueous methanol fraction is further purified by column chromatography on silica gel or a similar stationary phase, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate).

-

Further Purification: Fractions containing the desired compound, as identified by thin-layer chromatography (TLC), are pooled and subjected to further chromatographic purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), until a pure compound is obtained.

-

Characterization: The structure of the isolated compound is confirmed by spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Synthesis of Prostaglandin A2 from Prostaglandin E2

PGA2 can be synthesized from PGE2 via an acid-catalyzed dehydration reaction.

-

Reaction Setup: Dissolve Prostaglandin E2 in a suitable aprotic solvent (e.g., acetone or tetrahydrofuran).

-

Acid Catalysis: Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid or a mild Lewis acid.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Once the reaction is complete, neutralize the acid with a weak base (e.g., sodium bicarbonate solution).

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Apoptosis Assay in HCT116 Cells

-

Cell Culture: Culture HCT116 human colon carcinoma cells in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

Treatment: Seed the cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of PGA2 (or a vehicle control) for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Annexin V/Propidium Iodide Staining: Resuspend the cell pellet in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Quantification of Prostaglandin A2 by Competitive ELISA

-

Sample Preparation: Prepare biological samples (e.g., cell culture supernatant, plasma) as required. This may involve centrifugation to remove debris or solid-phase extraction to concentrate the analyte.

-

Assay Procedure:

-

Add standards and samples to the wells of a microplate pre-coated with a capture antibody.

-

Add a known amount of HRP-conjugated PGA2 to each well.

-

Add a limited amount of anti-PGA2 antibody to each well. A competitive binding reaction will occur between the PGA2 in the sample and the HRP-conjugated PGA2 for the antibody binding sites.

-

Incubate the plate for a specified time.

-

Wash the plate to remove unbound reagents.

-

Add a substrate solution that will react with the HRP to produce a colorimetric signal.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: The intensity of the color is inversely proportional to the concentration of PGA2 in the sample. Calculate the concentration of PGA2 in the samples by comparing their absorbance to a standard curve generated from known concentrations of PGA2.

Quantification of Prostaglandin A2 by LC-MS/MS

-

Sample Preparation:

-

Spike the biological sample with a known amount of a deuterated internal standard (e.g., PGA2-d4).

-

Perform a liquid-liquid extraction or solid-phase extraction to isolate and concentrate the prostaglandins.

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

-

-

LC Separation:

-

Inject the sample onto a reverse-phase C18 column.

-

Elute the prostaglandins using a gradient of aqueous mobile phase (e.g., water with 0.1% formic acid) and organic mobile phase (e.g., acetonitrile or methanol).

-

-

MS/MS Detection:

-

Ionize the eluted prostaglandins using electrospray ionization (ESI) in negative ion mode.

-

Select the precursor ion for PGA2 (m/z) in the first quadrupole.

-

Fragment the precursor ion in the collision cell.

-

Monitor specific product ions in the third quadrupole.

-

-

Quantification:

-

Quantify the amount of PGA2 in the sample by comparing the peak area of the analyte to that of the internal standard and using a calibration curve generated with known standards.

-

Conclusion

Prostaglandin A2, a cyclopentenone prostaglandin derived from the dehydration of PGE2, has emerged as a significant bioactive lipid with potent anti-inflammatory and anti-cancer properties. Its unique mechanisms of action, involving the induction of p53-dependent apoptosis and the covalent inhibition of the pro-inflammatory transcription factor NF-κB, make it an attractive molecule for further investigation in the context of drug development. This technical guide has provided a comprehensive overview of the discovery, biosynthesis, and biological functions of PGA2, along with detailed experimental protocols, to facilitate and inspire future research in this promising area.

References

- 1. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The occurrence of two new prostaglandin derivatives (15-epi-PGA2 and its acetate, methyl ester) in the gorgonian Plexaura homomalla chemistry of coelenterates. XV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Weinheimer, A. and Spraggins, R. (1969) The Occurrence of Two New Prostaglandin Derivatives (15-epi-pGA2 and Its Acetate, Methyl Ester) in the Gorgonian Plexaura homomalla Chemistry of Coelenterates. Tetrahedron Letters, 15, 5185-5188. - References - Scientific Research Publishing [scirp.org]

- 4. Stereo-controlled synthesis of prostaglandins F-2a and E-2 (dl) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Functions of Prostaglandin A Series: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandins of the A series (PGAs), a subclass of cyclopentenone prostaglandins, are lipid autacoids derived from the dehydration of prostaglandin E series. Possessing a characteristic α,β-unsaturated carbonyl group within their cyclopentenone ring structure, PGAs exhibit a diverse and potent range of biological activities. This technical guide provides an in-depth overview of the core biological functions of PGA1 and PGA2, with a focus on their anti-inflammatory, antiviral, and anti-cancer properties. We delve into the molecular mechanisms underlying these functions, detailing their modulation of key signaling pathways, including NF-κB, PPAR-γ, and the heat shock response. This document summarizes quantitative data on their biological activities, provides detailed experimental protocols for their characterization, and presents signaling pathways and experimental workflows as logically structured diagrams.

Core Biological Functions

The Prostaglandin A series, primarily PGA1 and PGA2, are recognized for three main biological activities:

-

Anti-inflammatory Effects: PGAs exhibit potent anti-inflammatory properties by inhibiting key pro-inflammatory signaling pathways.

-

Antiviral Activity: The PGA series has demonstrated significant antiviral effects against a range of DNA and RNA viruses.

-

Anti-cancer Properties: PGAs have been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data for the biological activities of the Prostaglandin A series.

| Prostaglandin | Biological Activity | Cell Line/System | Measurement | Value | Reference |

| PGA1 | Antiviral (Influenza A virus) | LLC-MK2 cells | Dose-dependent inhibition | - | [1] |

| PGA1 | Antiviral (HIV-1) | C8166 T cell line | Reduction in infectious progeny | 1000-fold | [2] |

| PGA2 | Antiviral (Herpes Simplex Virus 1) | Rabbit and human cornea stromal cells | Inhibition of replication | 1 to 5 µM |

Table 1: Antiviral Activity of Prostaglandin A Series

| Prostaglandin | Biological Activity | Cell Line | IC50 Value | Reference |

| PGA2 | Anti-cancer | HeLa (Cervical Cancer) | 25.28 µg/ml (24h) | [3] |

| PGA2 | Anti-cancer | HeLa (Cervical Cancer) | 15.30 µg/ml (48h) | [3] |

| PGA2 | Anti-cancer | HeLa (Cervical Cancer) | 11.79 µg/ml (72h) | [3] |

Table 2: Anti-cancer Activity of Prostaglandin A Series

Molecular Mechanisms and Signaling Pathways

The biological effects of the PGA series are mediated through the modulation of several key intracellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

A central mechanism for the anti-inflammatory and antiviral effects of PGAs is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. PGA1 has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκB-α. This action is dependent on the reactive cyclopentenone moiety and does not require new protein synthesis. The inhibition of IκB-α phosphorylation prevents the translocation of the active NF-κB dimer to the nucleus, thereby blocking the transcription of pro-inflammatory and viral genes.

Activation of the PPAR-γ Pathway

Prostaglandins of the A and J series are known activators of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in adipogenesis and inflammation. While 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) is considered the primary endogenous ligand for PPAR-γ, PGAs can also activate this receptor. Upon activation, PPAR-γ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This activation can antagonize the activity of pro-inflammatory transcription factors like NF-κB and AP-1.

Induction of the Heat Shock Response

PGAs are potent inducers of the heat shock response, a cellular defense mechanism characterized by the synthesis of heat shock proteins (HSPs). PGA1 activates the Heat Shock Transcription Factor 1 (HSF1), the master regulator of the heat shock response. Upon activation, HSF1 trimerizes, translocates to the nucleus, and binds to Heat Shock Elements (HSEs) in the promoters of HSP genes, leading to the increased expression of HSPs, such as HSP70. The induction of HSP70 has been linked to the antiviral activity of PGAs, as it can interfere with viral protein synthesis and maturation. The activation of HSF1 by PGA1 has also been associated with the inhibition of NF-κB, suggesting a crosstalk between these two pathways.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological functions of the Prostaglandin A series.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of PGAs on the viability and proliferation of cells.

-

Cell Lines: K562 (human erythroleukemia), HeLa (human cervical cancer), or other relevant cell lines.

-

Reagents:

-

Prostaglandin A1 or A2 (stock solution in ethanol or DMSO)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Phosphate-buffered saline (PBS)

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of PGA1 or PGA2 for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (ethanol or DMSO).

-

After treatment, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by PGAs.

-

Cell Lines: HeLa, Jurkat, or other cancer cell lines.

-

Reagents:

-

Prostaglandin A1 or A2

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

PBS

-

-

Procedure:

-

Seed cells in a 6-well plate and treat with the desired concentrations of PGA for the indicated time.

-

Harvest the cells (including floating cells) and wash twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Western Blot for Protein Expression

This protocol is used to detect changes in the expression or phosphorylation status of specific proteins (e.g., IκB-α, HSF1, HSP70) in response to PGA treatment.

-

Cell Lines: Jurkat, HeLa, or other relevant cell lines.

-

Reagents:

-

Prostaglandin A1 or A2

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay reagent (e.g., BCA or Bradford)

-

Laemmli sample buffer

-

Primary antibodies (e.g., anti-IκB-α, anti-phospho-IκB-α, anti-HSF1, anti-HSP70, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat cells with PGAs as described in previous protocols.

-

Lyse the cells and quantify the protein concentration.

-

Denature an equal amount of protein from each sample in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalize the protein of interest to a loading control (e.g., β-actin).

-

Conclusion

The Prostaglandin A series represents a class of bioactive lipids with significant therapeutic potential. Their ability to modulate fundamental cellular processes such as inflammation, viral replication, and cancer cell proliferation through well-defined signaling pathways makes them attractive candidates for further investigation and drug development. This technical guide has provided a comprehensive overview of their biological functions, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. Further research is warranted to fully elucidate the therapeutic applications of PGAs and their derivatives.

References

- 1. Inhibition by prostaglandin PGA1 on the multiplication of influenza virus is a dose-dependent effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostaglandin A inhibits replication of human immunodeficiency virus during acute infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FPOA induces apoptosis in HeLa human cervical cancer cells through a caspase-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]

Prostaglandin A2: A Technical Guide to its Cellular Mechanisms of Action

Audience: Researchers, scientists, and drug development professionals.

Introduction: Prostaglandin A2 (PGA2) is a member of the cyclopentenone prostaglandin family, derived from the non-enzymatic dehydration of Prostaglandin E2 (PGE2).[1][2] Unlike many other prostaglandins that mediate their effects through specific cell surface G-protein coupled receptors, PGA2 and other cyclopentenone prostaglandins possess a reactive α,β-unsaturated carbonyl group in their cyclopentane ring. This structural feature enables them to form covalent adducts with cellular proteins and modulate cellular processes through receptor-independent mechanisms.[3] PGA2 exhibits a range of biological activities, including potent anti-proliferative, pro-apoptotic, and anti-inflammatory effects, making it a subject of significant interest in cancer research and inflammation studies.[1][4] This guide provides a detailed overview of the core mechanisms of action of PGA2 in cells, focusing on its signaling pathways, molecular targets, and the experimental methodologies used to elucidate these functions.

Core Mechanisms of Action

Induction of Apoptosis

PGA2 is a potent inducer of apoptosis in various cancer cell lines. It triggers programmed cell death through multiple pathways, including a direct action on mitochondria and the activation of the p53 tumor suppressor pathway.

-

Intrinsic Apoptotic Pathway: PGA2 can directly interact with mitochondria to induce the release of cytochrome c, a critical step in the intrinsic apoptotic pathway. This process appears to be independent of the mitochondrial permeability transition pore and is not inhibited by anti-apoptotic proteins like BCL-2 or BCL-XL. The thiol-reactivity of PGA2 is crucial for this function, as thiol-containing compounds such as N-acetylcysteine can prevent cytochrome c release and subsequent apoptosis. Once in the cytosol, cytochrome c initiates the activation of a cascade of caspases, including caspase-9 and caspase-3, leading to the execution of apoptosis.

-

p53-Dependent Apoptosis: In cells with functional p53, PGA2 can induce apoptosis by activating this key tumor suppressor. This mechanism involves the activation of DNA-activated protein kinase (DNA-PK), which then phosphorylates p53. Activated p53 acts as a transcription factor, upregulating the expression of several pro-apoptotic target genes, including BAX, PUMA, NOXA, and DR5 (Death Receptor 5). The induction of DR5 is particularly pivotal in PGA2-induced p53-dependent apoptosis in some cell lines.

Anti-proliferative Effects and Cell Cycle Arrest

PGA2 demonstrates significant anti-proliferative effects in a variety of cell types. In HeLa and MCF-7 cancer cells, for instance, PGA2 reduces cell numbers in a time-dependent manner. This inhibition of proliferation is associated with the ability of PGA2 to cause cell cycle arrest. Analysis of cell cycle progression often reveals an accumulation of cells in a specific phase or the appearance of a sub-G1 peak, indicative of apoptotic body formation.

Modulation of the Heat Shock Response

A distinct mechanism of PGA2 action involves the induction of a cellular stress response, specifically the heat shock response. PGA2 treatment leads to the increased synthesis of heat shock proteins (HSPs), most notably HSP70. This induction occurs at the transcriptional level, driven by the activation of the Heat Shock Transcription Factor (HSF-1). Cycloheximide, a protein synthesis inhibitor, can prevent the activation of HSF and the induction of HSP70 by PGA2, suggesting that the effects on nascent protein synthesis may be part of the signaling mechanism. The induction of HSPs is thought to play a role in the anti-proliferative effects of PGA2.

Anti-Inflammatory Mechanisms

While prostaglandins are often considered pro-inflammatory mediators, PGA2 exhibits potent anti-inflammatory properties. A primary mechanism for this effect is the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway. Cyclopentenone prostaglandins can inhibit the IκB kinase (IKK), preventing the degradation of IκBα and the subsequent nuclear translocation and transcriptional activity of NF-κB. This leads to the suppression of NF-κB-dependent pro-inflammatory genes. Additionally, in pulmonary endothelial cells, PGA2 has been shown to exert barrier-protective and anti-inflammatory effects through the EP4 receptor, a pathway more typical for E-series prostaglandins. This suggests that PGA2 can act through both receptor-dependent and receptor-independent pathways to suppress inflammation.

Covalent Adduct Formation

The electrophilic nature of the cyclopentenone ring allows PGA2 to form covalent Michael adducts with nucleophilic groups in cellular macromolecules, particularly the sulfhydryl groups of cysteine residues in proteins. This covalent binding is a key feature of its mechanism and is correlated with its anti-proliferative activity. PGA2 has been shown to bind to specific cellular proteins, and this interaction is believed to be fundamental to many of its biological effects, including the direct induction of apoptosis and the modulation of transcription factor activity.

Data Presentation: Quantitative Effects of PGA2

Table 1: Anti-proliferative Effects of Prostaglandin A2

| Cell Line | Concentration | Exposure Time | Reduction in Cell Number (% of Control) | Reference |

|---|---|---|---|---|

| HeLa | 20 µg/ml | 24 hours | 25% | |

| HeLa | 20 µg/ml | 48 hours | 39% | |

| MCF-7 | 20 µg/ml | 24 hours | 52% |

| MCF-7 | 20 µg/ml | 48 hours | 80% | |

Table 2: Binding of Prostaglandins to Human Serum Albumin

| Prostaglandin | Apparent Association Constant (litre/mol) | Reference |

|---|---|---|

| Prostaglandin A2 (PGA2) | 4.8 x 10⁴ | |

| Prostaglandin E2 (PGE2) | 2.4 x 10⁴ |

| Prostaglandin F2α (PGF2α) | 0.9 x 10⁴ | |

Signaling Pathway Visualizations

Caption: General Prostaglandin Biosynthesis Pathway.

Caption: PGA2-Induced Intrinsic Apoptosis Pathway.

Caption: PGA2-Induced p53-Dependent Apoptosis Pathway.

Caption: PGA2-Mediated Inhibition of NF-κB Pathway.

Caption: PGA2-Induced Heat Shock Response.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of PGA2's mechanism of action.

Analysis of Apoptosis by Flow Cytometry

This method is used to quantify the percentage of apoptotic cells following PGA2 treatment.

-

Principle: Apoptotic cells expose phosphatidylserine on the outer leaflet of the plasma membrane, which can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is used as a counterstain to differentiate necrotic (Annexin V+/PI+) from apoptotic (Annexin V+/PI-) and live cells (Annexin V-/PI-).

-

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., HeLa, MCF-7) at a suitable density and allow them to adhere overnight. Treat cells with the desired concentration of PGA2 (e.g., 20 µg/ml) or vehicle control for specified time points (e.g., 24, 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI solution.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at >670 nm.

-

Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

-

Western Blotting for Protein Expression and Phosphorylation

This technique is used to detect changes in the levels of specific proteins (e.g., p53, BAX, Caspase-3, HSP70) and their phosphorylation status (e.g., p-p53) after PGA2 treatment.

-

Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific primary antibodies, followed by enzyme-conjugated secondary antibodies.

-

Protocol:

-

Protein Extraction: Following treatment with PGA2, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Electrophoresis: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a polyacrylamide gel (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block non-specific binding sites on the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane with TBST.

-

Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

-

Analysis of Gene Expression by Northern Blot or RT-qPCR

These methods are used to measure the mRNA levels of genes of interest (e.g., HSP70, BAX, DR5) in response to PGA2.

-

Principle: Northern blotting involves the separation of RNA by size and detection with a labeled probe. Real-time quantitative PCR (RT-qPCR) involves reverse transcribing RNA to cDNA followed by PCR amplification with fluorescent detection.

-

Protocol (RT-qPCR):

-

RNA Extraction: Treat cells with PGA2, then lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol or column-based kits).

-

RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from a standardized amount of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe-based system.

-

Data Analysis: Determine the cycle threshold (Ct) for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH, ACTB).

-

Prostaglandin Extraction and Quantification by LC-MS/MS

This is a highly sensitive and specific method for measuring the levels of prostaglandins in biological samples.

-

Principle: Lipids are extracted from the sample, separated by liquid chromatography, and then ionized and detected by tandem mass spectrometry based on their mass-to-charge ratio.

-

Protocol:

-

Sample Preparation: Collect biological fluid (e.g., cell culture supernatant). To prevent artifactual prostaglandin formation, add a COX inhibitor immediately.

-

Internal Standard: Add a deuterated internal standard (e.g., PGF2α-d4) to the sample for accurate quantification.

-

Extraction: Perform a liquid-liquid extraction to isolate charged lipids, including prostaglandins.

-

LC-MS/MS Analysis: Inject the extracted sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-ESI-MS/MS).

-

Quantification: Use Multiple Reaction Monitoring (MRM) to quantify specific prostaglandins by monitoring a specific precursor-to-product ion transition, comparing the signal to that of the internal standard.

-

References

- 1. Induction of p53-Dependent Apoptosis by Prostaglandin A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. molbiolcell.org [molbiolcell.org]

- 3. Prostaglandin A2 protein interactions and inhibition of cellular proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effects of prostaglandin A2 on cell growth, cell cycle status and apoptosis induction in HeLa and MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Prostaglandin A2 from the Ocean's Depths: A Technical Guide to Marine Sources, Extraction, and Biological Signaling

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin A2 (PGA2), a cyclopentenone prostaglandin with significant anti-inflammatory, antiviral, and antitumor properties, has garnered considerable interest in the scientific and pharmaceutical communities. While typically found in trace amounts in terrestrial mammals, certain marine organisms present a remarkably rich and largely untapped natural source of this valuable bioactive compound. This technical guide provides an in-depth overview of the primary marine sources of PGA2, focusing on the gorgonian coral Plexaura homomalla and the soft coral Lobophytum sp. We present a compilation of quantitative data on PGA2 yields, detailed experimental protocols for its extraction and purification, and a thorough exploration of the analytical methodologies required for its quantification. Furthermore, this document elucidates the key signaling pathways through which PGA2 exerts its biological effects, particularly in apoptosis and inflammation, supported by clear visual diagrams to facilitate understanding. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, drug discovery, and marine biotechnology.

Introduction

Prostaglandins are a group of physiologically active lipid compounds derived from arachidonic acid, playing crucial roles in a myriad of cellular and physiological processes. Among them, Prostaglandin A2 (PGA2) is distinguished by its α,β-unsaturated carbonyl group within the cyclopentenone ring, a feature critical to its biological activity. The potent cytoprotective and anti-proliferative effects of PGA2 have made it a compelling target for therapeutic development. However, its low abundance in mammalian tissues has historically limited its research and application.

The marine environment, a vast reservoir of unique biochemical diversity, offers a promising alternative. Notably, the Caribbean gorgonian coral Plexaura homomalla has been identified as an exceptionally rich source of prostaglandins, containing concentrations up to a million times higher than most other organisms.[1][2] This discovery has opened new avenues for the sustainable sourcing and investigation of PGA2 and its analogues. This technical guide aims to consolidate the current knowledge on the marine-derived PGA2, providing a practical and detailed resource for its study and potential exploitation.

Marine Sources of Prostaglandin A2

The primary marine organisms recognized for their significant PGA2 content are cnidarians, particularly species of gorgonian and soft corals.

-

Plexaura homomalla : This Caribbean sea whip is the most renowned natural source of prostaglandins.[3] The concentration of PGA2 and its derivatives can constitute between 1% and 2% of the coral's wet tissue weight.[2] Interestingly, the stereochemistry of the PGA2 found in P. homomalla varies geographically. Corals in Florida waters tend to produce the 15(R)-PGA2 epimer, whereas those in other parts of the Caribbean synthesize the 15(S)-PGA2 form, which is the same configuration as in mammals.[1]

-

Lobophytum sp. : Various species of this soft coral genus, found in the Indo-Pacific region, have also been identified as sources of prostaglandins, including (15S)-PGA2. While the concentrations are generally lower than in Plexaura homomalla, they still represent a significant source.

The high concentration of PGA2 in these organisms is believed to serve as a chemical defense mechanism against predators.

Quantitative Analysis of Prostaglandin A2 in Marine Organisms

The yield of PGA2 from marine sources can vary depending on the species, geographical location, and the extraction method employed. The following table summarizes the available quantitative data.

| Marine Organism | Prostaglandin Derivative | Concentration (% of Weight) | Weight Basis | Reference |

| Plexaura homomalla | 15-epi-Prostaglandin A2 | 0.2% | Dry Cortex | |

| Plexaura homomalla | 15-epi-Prostaglandin A2 methyl ester acetate | 1.3% | Dry Cortex | |

| Plexaura homomalla | Prostaglandin A2 and its 15-acetate, methyl ester | 1-2% | Wet Tissue | |

| Lobophytum sp. | (15S)-Prostaglandin A2 | Not specified, but extracted from 420g of wet tissue | Wet Tissue |

Experimental Protocols

Extraction and Purification of (15S)-Prostaglandin A2 from Lobophytum sp.

This protocol is adapted from the methodology described for the extraction of (15S)-PGA2 from the soft coral Lobophytum sp.

1. Initial Extraction:

-

Homogenize the fresh or frozen soft coral tissue (e.g., 420 g wet weight).

-

Immerse the homogenized tissue in methanol (MeOH) and allow it to extract for a period of two weeks at room temperature.

-

Filter the extract to remove solid biological material.

-

Concentrate the filtrate in vacuo using a rotary evaporator to yield a crude extract.

2. Solvent Partitioning:

-

Partition the crude extract between ethyl acetate (EtOAc) and water (H₂O).

-

Separate the layers and collect the EtOAc fraction, which contains the less polar compounds, including PGA2.

-

Concentrate the EtOAc layer in vacuo.

-

Further partition the resulting residue between n-hexane and 90% aqueous MeOH.

-

Collect the 90% aqueous MeOH layer, which will be enriched with prostaglandins.

3. Chromatographic Purification:

-

Subject the 90% aqueous MeOH fraction to column chromatography on an ODS (octadecylsilyl) silica gel.

-

Elute the column with a gradient of MeOH-H₂O.

-

Collect fractions and monitor for the presence of PGA2 using an appropriate analytical technique (e.g., TLC or HPLC).

-

Combine the fractions containing pure PGA2.

General Extraction and Purification of Prostaglandins from Plexaura homomalla

The following is a general procedure for the extraction of prostaglandins from Plexaura homomalla.

1. Initial Extraction:

-

Collect fresh Plexaura homomalla and freeze immediately.

-

Homogenize the frozen coral tissue.

-

Extract the homogenized tissue with a 1:1 (v/v) mixture of dichloromethane (DCM) and methanol (MeOH).

-

Filter the extract and concentrate in vacuo to obtain a crude extract.

2. Fractionation:

-

Partition the crude extract between DCM and water.

-

Separate and concentrate the organic (DCM) layer.

-

Subject the organic extract to silica gel column chromatography.

-

Elute with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate and then methanol.

-

Collect and analyze fractions to isolate PGA2 and its derivatives.

Analytical Methods for Quantification

4.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of prostaglandins.

-

Column: A reversed-phase C18 column is typically employed.

-

Mobile Phase: A common mobile phase is a gradient of acetonitrile in water, often with the addition of an acid such as 0.017 M phosphoric acid to improve peak shape.

-

Flow Rate: A flow rate of 1 mL/min is generally used.

-

Detection: UV detection at a low wavelength (around 210 nm) is common for prostaglandins. Mass spectrometry (LC-MS) provides higher sensitivity and specificity.

4.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for prostaglandin analysis, but it requires derivatization to increase the volatility of the compounds.

-

Derivatization: The carboxyl group is typically esterified (e.g., with diazomethane to form a methyl ester), and the hydroxyl groups are converted to trimethylsilyl (TMS) ethers.

-

Column: A non-polar or semi-polar capillary column is used.

-

Analysis: The derivatized sample is injected into the GC-MS system, and the prostaglandins are identified and quantified based on their retention times and mass spectra.

Signaling Pathways of Prostaglandin A2

PGA2 exerts its biological effects by modulating various signaling pathways, primarily those involved in apoptosis and inflammation.

Prostaglandin Biosynthesis Pathway

The general pathway for the biosynthesis of prostaglandins from arachidonic acid is initiated by the enzyme cyclooxygenase (COX).

Caption: General Prostaglandin Biosynthesis Pathway.

PGA2-Induced Apoptosis Signaling Pathway

PGA2 is known to induce apoptosis in various cancer cell lines. One of the proposed mechanisms involves the intrinsic or mitochondrial pathway.

Caption: PGA2-Induced Intrinsic Apoptosis Pathway.

PGA2 Anti-Inflammatory Signaling Pathway

PGA2 exhibits anti-inflammatory effects by inhibiting the activation of the transcription factor NF-κB, a key regulator of inflammatory gene expression.

References

- 1. researchgate.net [researchgate.net]

- 2. Simultaneous determination of prostaglandins (PG) E2, A2 and B2 and stability studies of PGE2 in pharmaceutical preparations by ion-pair reversed phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostaglandins in Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Prostaglandin A2: A Key Mediator in Coral Chemical Defense

An In-depth Technical Guide for Researchers and Drug Development Professionals

The marine environment is a vast repository of unique chemical compounds with significant biological activities. Among these, prostaglandins produced by corals, particularly Prostaglandin A2 (PGA2), have garnered considerable attention for their ecological role in chemical defense and their potential for pharmacological applications. This technical guide provides a comprehensive overview of the role of PGA2 in coral chemical defense, focusing on the gorgonian coral Plexaura homomalla, a prolific natural source of this potent eicosanoid.

Introduction to Prostaglandin A2 in Corals

Prostaglandins are lipid-derived signaling molecules involved in a myriad of physiological processes in vertebrates, including inflammation and muscle contraction.[1][2] The discovery of exceptionally high concentrations of prostaglandins in the Caribbean gorgonian Plexaura homomalla marked a significant milestone in marine natural products research.[1] This soft coral can contain PGA2 and its derivatives at levels up to 1 to 2% of its wet tissue weight, which is approximately one million times higher than in most other organisms.[3][4] This unusually high concentration strongly suggests a crucial ecological function, primarily as a chemical defense mechanism against predators.

PGA2 in P. homomalla exists in two main stereoisomeric forms: 15(S)-PGA2, which has the same configuration as mammalian prostaglandins and is biologically active, and 15(R)-PGA2, which is largely inactive in several prostaglandin bioassays but still plays a defensive role. The coral also produces the 15-acetate, methyl ester of PGA2.

Quantitative Data on Prostaglandin A2

The following tables summarize the key quantitative data related to the concentration of PGA2 in corals and its biological activities.

Table 1: Concentration of Prostaglandin A2 and its Derivatives in Plexaura homomalla

| Compound | Concentration (% of wet tissue weight) | Reference |

| Prostaglandin A2 (PGA2) and its 15-acetate, methyl ester | 1 to 2% | |

| High-end reported concentration | 5 to 8% |

Table 2: Cytotoxic Activity of Prostaglandin A2 from Plexaura homomalla

| Cell Line | IC50 (µg/mL) | Reference |

| MDA-MB-213 (Breast Cancer) | 16.46 | |

| A549 (Lung Cancer) | 25.20 |

Table 3: Enzymatic Inhibition by Prostaglandin A2 from Plexaura homomalla at 2.5 µM

| Enzyme | Inhibition (%) | Reference |

| p38α-kinase | 49% | |

| Src-kinase | 59% | |

| Topoisomerase IIα (at 10 µM) | 64% |

Biosynthesis of Prostaglandin A2 in Corals

The biosynthesis of prostaglandins in corals involves a pathway that shares similarities with the mammalian cyclooxygenase (COX) pathway, yet also exhibits distinct differences. In mammals, prostaglandins are synthesized from arachidonic acid via the action of COX enzymes (COX-1 and COX-2). Corals also possess a COX-like enzyme. However, the biosynthetic route to PGA2 in P. homomalla does not appear to proceed through PGE2, PGH2, or PGG2 as intermediates, suggesting a disparate pathway from that in mammals. The allene oxide pathway, another potential route, has been shown not to be involved in prostaglandin biosynthesis in corals.

Mechanism of Chemical Defense

The primary role of PGA2 in corals is to act as a potent chemical defense against predation by fish. The mechanism of this defense is the induction of vomiting (emesis) in predators that ingest coral tissue. This aversive conditioning leads to learned avoidance, where fish quickly learn to associate the coral with the unpleasant effect and subsequently avoid preying on it. Both 15(R)-PGA2 and 15(S)-PGA2 have been shown to be effective in inducing this response in fish. While 15(R)-PGA2 is inactive in many standard prostaglandin bioassays, it is thought to be converted to the active 15(S) form in the acidic environment of a predator's stomach.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research in this field. Below are generalized methodologies for key experiments cited in the literature.

This protocol outlines the general steps for obtaining PGA2 from coral tissue.

-

Collection and Preservation: Collect colonies of Plexaura homomalla and freeze them immediately to preserve the chemical integrity of the prostaglandins.

-

Homogenization: Homogenize the frozen coral tissue in a suitable solvent, such as a mixture of ethanol and water.

-

Solvent Partitioning: Perform a series of solvent-solvent extractions to partition the prostaglandins from the crude homogenate. A common sequence involves partitioning between hexane, methanol-water, and then ethyl acetate at an acidic pH.

-

Chromatographic Purification: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate different fractions.

-

High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing prostaglandins using reversed-phase HPLC to isolate pure PGA2 and its derivatives.

-

Structural Elucidation: Confirm the structure of the isolated compounds using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

This protocol describes a typical experiment to test the feeding deterrent properties of PGA2.

-

Test Subjects: Use a suitable species of fish, such as killifish (Fundulus heteroclitus) or yellowhead wrasses (Halichoeres garnoti).

-

Food Preparation: Prepare small, palatable food pellets. For the experimental group, incorporate a known concentration of the isolated PGA2 into the pellets. For the control group, prepare identical pellets without PGA2.

-

Acclimation: Acclimate the fish to the experimental setup and to feeding on the control pellets.

-

Feeding Trials:

-

Initial Exposure: Offer individual fish the PGA2-containing pellets and observe their feeding behavior and any adverse reactions, such as vomiting.

-

Learned Avoidance: On subsequent days, offer the same fish both control and PGA2-containing pellets (visually distinguishable if possible) and record which pellets are consumed and which are rejected.

-

-

Data Analysis: Analyze the data to determine the percentage of fish that exhibit an emetic response and the rate at which learned avoidance occurs.

Pharmacological Potential and Future Directions

Beyond its ecological role, coral-derived PGA2 and its analogs have shown promise in several areas of drug development.

-

Anti-inflammatory Activity: PGA2 has been shown to inhibit inflammatory signaling pathways, such as the lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophage cells.

-

Anticancer Activity: PGA2 has demonstrated cytotoxic effects against various cancer cell lines and can inhibit key enzymes involved in cancer progression.

-

Antiviral Activity: Some studies have indicated that PGA2 possesses antiviral properties.

The unique chemical structures and potent bioactivities of coral-derived prostaglandins make them attractive lead compounds for the development of new therapeutic agents. Future research should focus on:

-

Elucidating the complete biosynthetic pathway of PGA2 in corals.

-

Investigating the specific molecular targets of PGA2 in both predator defense and pharmacological applications.

-

Exploring the potential of aquaculture and cell culture techniques for the sustainable production of these valuable compounds.

This in-depth guide highlights the critical role of Prostaglandin A2 in the chemical ecology of corals and underscores its potential as a source of novel pharmaceuticals. The provided data, protocols, and diagrams serve as a valuable resource for researchers and professionals in the fields of marine biology, chemical ecology, and drug discovery.

References

- 1. Prostaglandins in Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostaglandins in Marine Organisms: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NSU Halmos College Octocoral Guide - Plexaura homomalla | South Florida Octocorals - Full Species List | Nova Southeastern University [nsuworks.nova.edu]

- 4. int-res.com [int-res.com]

Prostaglandin A2 Induced Cell Cycle Arrest in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin A2 (PGA2), a member of the cyclopentenone prostaglandin family, has demonstrated potent anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines. A primary mechanism underlying its tumor-suppressive activity is the induction of cell cycle arrest, predominantly at the G1 phase. This technical guide provides an in-depth overview of the molecular mechanisms, experimental data, and key protocols related to PGA2-induced cell cycle arrest in cancer cells.

Core Mechanism of PGA2-Induced G1 Cell Cycle Arrest

PGA2 orchestrates a halt in the G1 phase of the cell cycle through a multi-pronged approach that converges on the key regulators of the G1/S transition. The primary mechanism involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners. In breast carcinoma MCF-7 cells, PGA2 treatment leads to a notable G1 arrest. This is achieved through a significant reduction in the protein levels of cyclin D1 and its catalytic partner, CDK4.[1][2] This downregulation of the cyclin D1/CDK4 complex is critical, as this complex is responsible for the initial phosphorylation of the Retinoblastoma protein (Rb). Consequently, in the presence of PGA2, Rb remains in its active, hypophosphorylated state, where it sequesters the E2F transcription factor, thereby preventing the expression of genes required for S-phase entry.[2]

A pivotal event in PGA2-induced G1 arrest is the upregulation of the CDK inhibitor p21 (also known as WAF1/Cip1).[1][2] Intriguingly, this induction of p21 occurs independently of the tumor suppressor p53, a common transcriptional activator of p21. The elevated levels of p21 further contribute to the G1 block by directly inhibiting the activity of CDK2 complexes.

Quantitative Data on PGA2-Induced Effects

The anti-proliferative effects of PGA2 have been quantified in several cancer cell lines. The following tables summarize the key findings.

| Cell Line | Concentration of PGA2 | Treatment Duration | Effect on Cell Number | Reference |

| MCF-7 (Breast Carcinoma) | 20 µg/mL | 24 hours | 52% reduction | |

| 20 µg/mL | 48 hours | 80% reduction | ||

| HeLa (Cervical Carcinoma) | 20 µg/mL | 24 hours | 25% reduction | |

| 20 µg/mL | 48 hours | 39% reduction |

Table 1: Effect of Prostaglandin A2 on Cancer Cell Proliferation.

| Cell Line | Concentration of PGA2 | Treatment Duration | Effect on Cell Cycle Distribution | Apoptotic Cells (%) | Reference |

| MCF-7 (Breast Carcinoma) | 20 µg/mL | 48 hours | Decrease in G1 phase, Increase in S phase | 28% | |

| HeLa (Cervical Carcinoma) | 20 µg/mL | 48 hours | Increase in sub-G0/G1 peak | Not specified |

Table 2: Effect of Prostaglandin A2 on Cell Cycle Distribution and Apoptosis.

Signaling Pathways

The signaling cascade initiated by PGA2 that culminates in G1 arrest is intricate and involves post-transcriptional regulation of key cell cycle inhibitors.

PGA2-Induced p21 Upregulation via mRNA Stabilization

A key p53-independent mechanism for p21 induction by PGA2 involves the stabilization of p21 mRNA. This process is mediated by the Extracellular signal-Regulated Kinase (ERK) pathway and the RNA-binding protein HuR. Upon PGA2 treatment, there is an ERK-dependent association of HuR with the 3'-untranslated region (3'-UTR) of the p21 mRNA. This interaction shields the p21 transcript from degradation, leading to its accumulation and subsequent translation into the p21 protein.

Downstream Effects on G1/S Transition Machinery

The culmination of PGA2's effects is the inhibition of the core machinery that drives the G1 to S phase transition. The decrease in cyclin D1 and CDK4 levels, coupled with the increase in p21, leads to the hypophosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes necessary for DNA replication and S-phase entry.

References

- 1. Inhibition of G1 cyclin-dependent kinase activity during growth arrest of human breast carcinoma cells by prostaglandin A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of G1 cyclin-dependent kinase activity during growth arrest of human breast carcinoma cells by prostaglandin A2 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Purification of Deuterated Prostaglandins

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of deuterated prostaglandins, essential tools in drug metabolism studies, pharmacokinetic analyses, and as internal standards for mass spectrometry-based quantification. This document details the common strategies for deuterium incorporation, provides illustrative experimental protocols, and outlines purification methodologies, with a focus on chromatographic techniques.

Introduction to Deuterated Prostaglandins

Prostaglandins are a class of physiologically active lipid compounds that mediate a wide range of biological effects, including inflammation, pain, and fever. The introduction of deuterium, a stable, non-radioactive isotope of hydrogen, into the molecular structure of prostaglandins offers significant advantages for researchers. The increased mass of deuterium can alter the metabolic profile of a drug, a phenomenon known as the "deuterium effect," which can lead to improved pharmacokinetic properties. Furthermore, the distinct mass signature of deuterated compounds makes them ideal internal standards for highly sensitive and accurate quantification of their non-deuterated counterparts in biological matrices using mass spectrometry.

Prostaglandin Signaling Pathways

Prostaglandins exert their effects by binding to specific G-protein coupled receptors on the cell surface, initiating a cascade of intracellular signaling events. The specific pathway activated depends on the prostaglandin and the receptor subtype involved. For instance, prostaglandin E2 (PGE2) can signal through four different receptors (EP1-4), leading to diverse physiological responses. Understanding these pathways is crucial for elucidating the mechanism of action of prostaglandin-based drugs and for interpreting the biological effects of their deuterated analogs.

Caption: Prostaglandin E2 signaling pathways.

Synthesis of Deuterated Prostaglandins

The synthesis of deuterated prostaglandins can be achieved through two primary strategies: chemical synthesis and enzymatic synthesis.

Chemical Synthesis

Chemical synthesis offers the flexibility to introduce deuterium at specific positions within the prostaglandin molecule. This is typically achieved by using deuterated starting materials or by employing deuteration reactions at key steps in the synthetic route. A common precursor for the synthesis of many prostaglandins is a deuterated analog of arachidonic acid.

Experimental Workflow for Chemical Synthesis:

Caption: General workflow for chemical synthesis.

Illustrative Experimental Protocol: Synthesis of a Deuterated Prostaglandin Precursor

This protocol is a generalized representation based on common synthetic strategies. Specific reagents and conditions will vary depending on the target molecule.

-

Preparation of Deuterated Starting Material: A key step often involves the synthesis of a deuterated building block. For example, a deuterated alkyl iodide can be prepared by reduction of the corresponding ester with a deuterating agent like lithium aluminum deuteride (LiAlD₄).

-

Coupling Reactions: The deuterated fragment is then coupled with other non-deuterated fragments to build the carbon skeleton of the prostaglandin. This can involve reactions such as organocuprate additions or Suzuki couplings.

-

Cyclization: The linear precursor is then cyclized to form the characteristic five-membered ring of the prostaglandin core. This can be achieved through various methods, including radical cyclizations or intramolecular aldol reactions.

-

Functional Group Interconversions: Subsequent steps involve the modification of functional groups to introduce the necessary hydroxyl and carboxyl moieties. This may include reductions, oxidations, and protection/deprotection steps.

Enzymatic Synthesis

Enzymatic synthesis utilizes the cell's natural machinery to produce prostaglandins from a deuterated precursor, typically deuterated arachidonic acid. This method often provides high stereoselectivity, yielding the biologically active isomer.

Experimental Protocol: Enzymatic Synthesis of Deuterated PGE2

This protocol is based on the use of cyclooxygenase (COX) and prostaglandin E synthase (PGES) enzymes.

-

Preparation of Deuterated Arachidonic Acid: Obtain or synthesize deuterated arachidonic acid with the desired level of deuterium incorporation.

-

Enzyme Preparation: Prepare a microsomal fraction containing COX and PGES enzymes from a suitable source, such as ram seminal vesicles.

-

Incubation: Incubate the deuterated arachidonic acid with the enzyme preparation in a suitable buffer at 37°C. The reaction is typically initiated by the addition of a cofactor such as glutathione.

-

Reaction Quenching: After a specific time, the reaction is stopped by the addition of an organic solvent or by lowering the pH.

-

Extraction: The deuterated prostaglandin is then extracted from the reaction mixture using a suitable organic solvent.

Purification of Deuterated Prostaglandins

The purification of deuterated prostaglandins is a critical step to ensure their suitability for use in sensitive applications. The primary goal is to remove any unreacted starting materials, byproducts, and non-deuterated or partially deuterated species. High-performance liquid chromatography (HPLC) is the most commonly used technique for this purpose.

Experimental Workflow for Purification:

Caption: General workflow for purification.

Illustrative Experimental Protocol: Preparative HPLC Purification

-

Column Selection: A reversed-phase C18 column is commonly used for the purification of prostaglandins. The choice of column dimensions will depend on the amount of material to be purified.

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., water with a small amount of formic acid or acetic acid to improve peak shape) and an organic solvent (e.g., acetonitrile or methanol).

-

Gradient Elution: A gradient elution program, where the proportion of the organic solvent is gradually increased over time, is often employed to achieve optimal separation of the deuterated prostaglandin from impurities.

-

Detection: The eluting compounds are monitored using a UV detector, typically at a wavelength around 210 nm.

-

Fraction Collection: Fractions are collected as the peaks of interest elute from the column.

-

Purity Assessment: The purity of the collected fractions is assessed using analytical HPLC or LC-MS.

-

Pooling and Solvent Removal: Fractions containing the pure deuterated prostaglandin are pooled, and the solvent is removed under reduced pressure to yield the final product.

Quantitative Data

The following table summarizes typical quantitative data that can be expected from the synthesis and purification of deuterated prostaglandins. The actual values will vary depending on the specific prostaglandin, the synthetic route, and the purification method.

| Parameter | Typical Value | Method of Determination |

| Synthesis Yield | ||

| Chemical Synthesis | 5 - 30% | Gravimetric analysis after purification |

| Enzymatic Synthesis | 10 - 50% | LC-MS quantification against a standard curve |

| Deuterium Incorporation | ||

| Atom % D | > 98% | Mass Spectrometry (MS) |

| Final Purity | ||

| Chemical Purity | > 98% | HPLC with UV detection |

| Isotopic Purity | > 99% | Mass Spectrometry (MS) |

Conclusion

The synthesis and purification of deuterated prostaglandins are essential for advancing our understanding of their biological roles and for the development of new therapeutics. While the synthesis can be complex, careful selection of the synthetic strategy and meticulous purification can yield high-quality deuterated standards suitable for the most demanding research applications. This guide provides a foundational understanding of the key principles and techniques involved in this specialized area of medicinal chemistry.

Prostaglandin A2: A Potential Biomarker for Inflammation - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prostaglandin A2 (PGA2), a member of the cyclopentenone prostaglandin family, is emerging as a significant modulator of inflammatory processes. Unlike many other prostaglandins that are potent pro-inflammatory mediators, PGA2 exhibits robust anti-inflammatory properties, positioning it as a potential biomarker for monitoring inflammatory diseases and the efficacy of therapeutic interventions. This technical guide provides a comprehensive overview of the core biology of PGA2, its role in inflammation, detailed experimental protocols for its study, and a critical evaluation of its potential as a clinical biomarker. While direct quantification of the unstable PGA2 molecule in biological matrices presents challenges, its potent biological activities and downstream effects provide a strong rationale for its continued investigation.

Introduction to Prostaglandin A2 and its Role in Inflammation

Prostaglandins are a class of lipid autacoids derived from arachidonic acid that play a crucial role in a wide array of physiological and pathological processes, including inflammation.[1] While prostaglandins like PGE2 are well-known pro-inflammatory mediators, a subset of these molecules, the cyclopentenone prostaglandins (cyPGs), which includes PGA2, possess potent anti-inflammatory activities.[2]

PGA2 is not directly synthesized by prostaglandin synthases but is formed via the non-enzymatic dehydration of its precursor, Prostaglandin E2 (PGE2).[3] This conversion is a key step in the generation of a powerful anti-inflammatory signal. The defining structural feature of PGA2 is an α,β-unsaturated carbonyl group within its cyclopentenone ring, which is responsible for much of its biological activity.[2]

The anti-inflammatory effects of PGA2 are multifaceted and primarily mediated through receptor-independent mechanisms. Key actions include:

-

Inhibition of the NF-κB Signaling Pathway: PGA2 is a potent inhibitor of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[4] This inhibition prevents the transcription of numerous pro-inflammatory genes, including those encoding cytokines like TNF-α, IL-1β, and IL-6.

-

Induction of Heat Shock Proteins (HSPs): PGA2 has been shown to induce the expression of heat shock proteins, particularly HSP70. HSPs are molecular chaperones that play a critical role in cellular protection against stress and have been shown to suppress inflammatory responses.

-

Activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ): While not its primary mechanism, some cyclopentenone prostaglandins can activate PPAR-γ, a nuclear receptor with well-established anti-inflammatory functions.

Prostaglandin A2 Biosynthesis and Signaling Pathways

The biosynthesis of PGA2 is intrinsically linked to the general prostaglandin synthesis pathway.

Biosynthesis Pathway

Anti-inflammatory Signaling Pathways

PGA2 exerts its anti-inflammatory effects through multiple signaling cascades.

Quantitative Data on Prostaglandins in Inflammation

Direct quantitative data for PGA2 in inflammatory conditions is scarce in the literature, likely due to its inherent instability. However, levels of its precursor, PGE2, are well-documented to be elevated in inflammatory states and can serve as an indirect indicator of the potential for PGA2 formation.

Table 1: Prostaglandin E2 (PGE2) Concentrations in Synovial Fluid

| Condition | Mean PGE2 Concentration (pg/mL) | Reference |

| Normal | < 20 | |

| Osteoarthritis (OA) | ~40-100 | |

| Rheumatoid Arthritis (RA) | ~30-700 |

Table 2: Prostaglandin E2 (PGE2) Concentrations in Cerebrospinal Fluid (CSF)

| Condition | Mean PGE2 Concentration (pg/mL) | Reference |

| Normal Control | 3.2 - 18.5 | |

| Amyotrophic Lateral Sclerosis (ALS) | Significantly elevated (up to 10-fold higher than controls) | |

| Alzheimer's Disease (AD) | ~5-fold higher than controls | |

| Parkinson's Disease (PD) | Elevated |

Experimental Protocols

Quantification of Prostaglandin A2 by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of prostaglandins. Due to the lack of widely published specific MRM transitions for PGA2, a general approach for method development is provided below.

Experimental Workflow for LC-MS/MS Analysis

Detailed Methodology:

-

Sample Preparation:

-

Acidify the sample (e.g., plasma, synovial fluid) to pH 3-4 with a weak acid (e.g., formic acid).

-

Add an internal standard (e.g., deuterated PGA2, if available, or a structurally similar prostaglandin).

-

Perform solid-phase extraction (SPE) using a C18 cartridge to enrich for prostaglandins and remove interfering substances.

-

Elute the prostaglandins from the SPE cartridge with an organic solvent (e.g., ethyl acetate or methanol).

-

Evaporate the solvent under a stream of nitrogen and reconstitute the sample in the initial mobile phase.

-

-

LC Separation:

-

Use a C18 reverse-phase column.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component with a weak acid (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).

-

-

MS/MS Detection:

-

Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

-

Perform Multiple Reaction Monitoring (MRM) to enhance selectivity and sensitivity.

-

MRM Transition Development for PGA2 (Theoretical):

-

The precursor ion (Q1) for PGA2 (molecular weight ~334.4 g/mol ) would be the deprotonated molecule [M-H]⁻ at m/z 333.4.

-

Product ions (Q3) would be generated by collision-induced dissociation (CID) and would likely correspond to losses of water (H₂O) and carboxyl (CO₂) groups. Potential product ions to monitor would need to be determined empirically by infusing a PGA2 standard.

-

-

Analysis of PGA2-induced HSP70 Expression by Northern Blot

Experimental Workflow for Northern Blot Analysis

Detailed Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., HeLa cells) to ~70-80% confluency. Treat cells with the desired concentrations of PGA2 for various time points.

-

RNA Isolation: Extract total RNA from the cells using a suitable method (e.g., TRIzol reagent).

-

Probe Design and Labeling: Design a DNA probe specific for the human HSP70 gene (HSPA1A). A suitable region can be selected from the gene sequence available from databases like UniProt (Accession: P0DMV8). Label the probe with a radioactive (e.g., ³²P) or non-radioactive (e.g., digoxin) marker.

-

Gel Electrophoresis: Separate the total RNA samples on a denaturing formaldehyde-agarose gel.

-

Transfer: Transfer the separated RNA from the gel to a nylon or nitrocellulose membrane.

-

Hybridization: Pre-hybridize the membrane to block non-specific binding sites. Hybridize the membrane with the labeled HSP70 probe overnight at an appropriate temperature.

-

Washing and Detection: Wash the membrane to remove unbound probe. Detect the hybridized probe using autoradiography (for radioactive probes) or a chemiluminescent substrate (for non-radioactive probes).

Analysis of NF-κB Inhibition by Electrophoretic Mobility Shift Assay (EMSA)

Experimental Workflow for EMSA

Detailed Methodology:

-